molecular formula C18H17NO3S2 B2781279 N-(1-benzothiophen-5-yl)-4-(propane-2-sulfonyl)benzamide CAS No. 941993-24-4

N-(1-benzothiophen-5-yl)-4-(propane-2-sulfonyl)benzamide

Cat. No.: B2781279
CAS No.: 941993-24-4
M. Wt: 359.46
InChI Key: POFATKBDDYIDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzothiophen-5-yl)-4-(propane-2-sulfonyl)benzamide is a useful research compound. Its molecular formula is C18H17NO3S2 and its molecular weight is 359.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Remote Sulfonylation of Aminoquinolines : Chengcai Xia et al. (2016) developed an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position. This process utilizes environmentally friendly sodium sulfinates as sulfide sources and produces less odorous and more environmentally friendly byproducts compared to previous methods (Xia et al., 2016).

  • Synthesis of Benzothienoquinolines : Michał Nowacki and K. Wojciechowski (2017) synthesized benzo[b]thiophen-3-ylacetonitriles and 3-(phenylsulfonylmethyl)benzo[b]thiophenes, which react with nitrobenzene derivatives to form benzothienoquinolines. This demonstrates the potential of using these compounds in synthesizing novel organic compounds (Nowacki & Wojciechowski, 2017).

  • Anticancer Evaluation of Naphthoquinone Derivatives : P. Ravichandiran et al. (2019) explored the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives. These compounds showed potent cytotoxic activity against various human cancer cell lines, suggesting their potential use in cancer treatment (Ravichandiran et al., 2019).

  • Inhibitors of Carbonic Anhydrase Isoenzymes : C. Supuran et al. (2013) synthesized and assayed three aromatic sulfonamides as inhibitors of four carbonic anhydrase isoenzymes. These compounds showed nanomolar inhibitory concentrations and demonstrated potential for therapeutic applications (Supuran et al., 2013).

  • Copper-Catalyzed Amidation and Imidation of Alkanes : B. L. Tran et al. (2014) reported on copper-catalyzed reactions of alkanes with amides, sulfonamides, and imides, leading to the formation of N-alkyl products. This study provides insights into the potential for chemical modifications and functionalizations of alkanes (Tran et al., 2014).

  • Synthesis of Carboxylic Acid Hydrazides : V. Horishny and V. Matiychuk (2020) synthesized N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid. This reaction, conducted in water, aligns with green chemistry principles and offers nearly quantitative yields (Horishny & Matiychuk, 2020).

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c1-12(2)24(21,22)16-6-3-13(4-7-16)18(20)19-15-5-8-17-14(11-15)9-10-23-17/h3-12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFATKBDDYIDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.